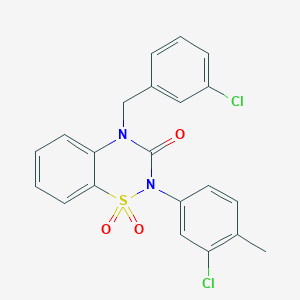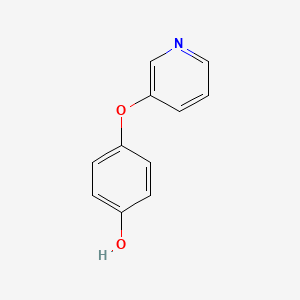
4-(Pyridin-3-yloxy)phenol
Vue d'ensemble
Description
4-(Pyridin-3-yloxy)phenol , also known by its chemical formula C₁₁H₉NO₂ , is a compound with intriguing properties. Its molecular weight is approximately 187.2 g/mol . The compound features a phenolic ring linked to a pyridine moiety through an oxygen atom.
Chemical Reactions Analysis
When subjected to reactions, 4-(Pyridin-3-yloxy)phenol exhibits interesting behavior. For instance, reaction with certain compounds results in the formation of 2,3,5,6-tetrafluoro-4-(pyridin-3-yloxy)pyridine . Understanding its reactivity is essential for designing novel derivatives.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Hydroxylation of Benzene : Pyridine derivatives play a crucial role in the hydroxylation of benzene to phenol, enhancing catalytic activities due to the electronic interaction with heteropolyacids and pseudo-liquid-phase behavior (Leng, Ge, Zhou, & Wang, 2008).
- β-Elimination Reactions : Phenol and pyridine, including their complexes, are effective catalysts for β-elimination reactions in certain ketones, with the phenol-pyridine complex exhibiting high catalytic activity (Esikova & Yufit, 1976).
Materials Science and Polymers
- Synthesis and Characterization of Polymers : The synthesis of oligo-4-[(pyridine-3-yl-methylene) amino] phenol demonstrates significant antimicrobial properties and thermal stability, offering potential applications in materials science (Kaya, Bilici, & Saçak, 2006).
Molecular Design and Interaction Studies
- Molecular Docking and QSAR Studies : Studies on derivatives of 4-(pyridin-3-yloxy)phenol have shown significant insights in molecular docking and structure-activity relationships, particularly in the context of kinase inhibitors (Caballero et al., 2011).
Corrosion Inhibition
- Schiff Bases as Corrosion Inhibitors : Schiff bases derived from pyridyl substituted triazoles, including those with 4-(pyridin-3-yloxy)phenol derivatives, have been identified as effective corrosion inhibitors for metals in acidic environments (Ansari, Quraishi, & Singh, 2014).
Sensing and Detection Applications
- Luminescent Sensors : Lanthanide-MOFs constructed with 4-(pyridin-3-yloxy)-phthalic acid and other ligands have been synthesized for selective multi-responsive luminescent sensing applications, demonstrating high selectivity and sensitivity (Zhang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-pyridin-3-yloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCZCUJZRRDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)phenol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


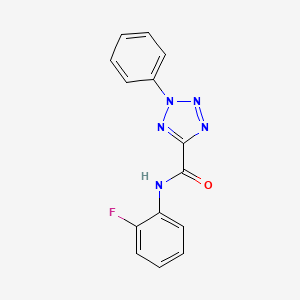
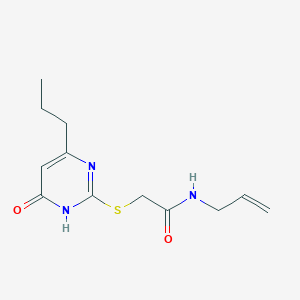

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)
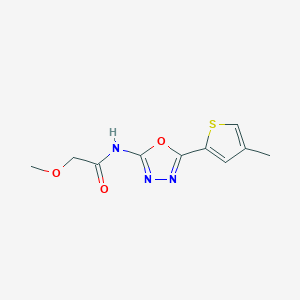
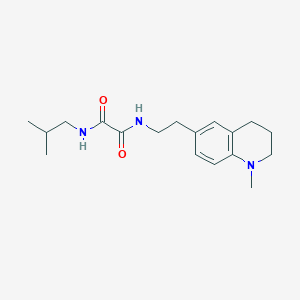
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)
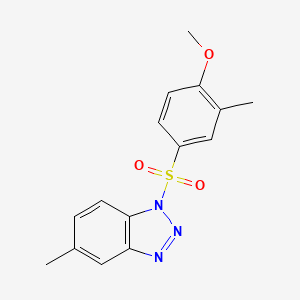
![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)
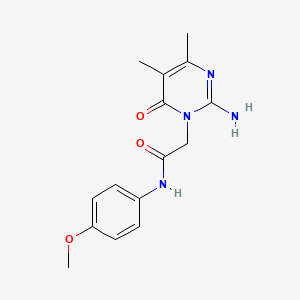
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)
